3-ethyl 5-methyl 7-(2-thienyl)pyrazolo[1,5-a]pyrimidine-3,5-dicarboxylate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves the condensation of aminopyrazoles with β-dicarbonyl compounds under acidic or basic conditions . For 3-ethyl 5-methyl 7-(2-thienyl)pyrazolo[1,5-a]pyrimidine-3,5-dicarboxylate, a common synthetic route includes the reaction of 3,5-diamino-1,2,4-triazole with substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones .
Industrial Production Methods
Industrial production methods for pyrazolo[1,5-a]pyrimidine derivatives often involve scalable and efficient synthetic routes. These methods may include one-step or multi-step processes that ensure high yield and regioselectivity . The use of catalysts and optimized reaction conditions is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-ethyl 5-methyl 7-(2-thienyl)pyrazolo[1,5-a]pyrimidine-3,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
3-ethyl 5-methyl 7-(2-thienyl)pyrazolo[1,5-a]pyrimidine-3,5-dicarboxylate has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a fluorescent probe for studying intracellular processes.
Medicine: It has potential as an antitumor agent due to its ability to inhibit specific enzymes.
Industry: It is used in the development of organic light-emitting devices and chemosensors.
Mechanism of Action
The mechanism of action of 3-ethyl 5-methyl 7-(2-thienyl)pyrazolo[1,5-a]pyrimidine-3,5-dicarboxylate involves its interaction with molecular targets such as enzymes and receptors. It can inhibit enzymatic activity by binding to the active site, thereby blocking substrate access . The compound’s photophysical properties also enable it to act as a fluorescent probe, facilitating the study of molecular interactions and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazolo[1,5-a]pyrimidine derivatives such as:
- 7-aryl-5-methyl-2-amino-1,2,4-triazolo[1,5-a]pyrimidines
- 5-aryl-7-methyl-2-amino-1,2,4-triazolo[1,5-a]pyrimidines
Uniqueness
3-ethyl 5-methyl 7-(2-thienyl)pyrazolo[1,5-a]pyrimidine-3,5-dicarboxylate is unique due to its specific substitution pattern, which imparts distinct photophysical properties and biological activities . Its ability to act as both a fluorescent probe and an enzyme inhibitor highlights its versatility and potential for diverse applications .
Properties
IUPAC Name |
3-O-ethyl 5-O-methyl 7-thiophen-2-ylpyrazolo[1,5-a]pyrimidine-3,5-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O4S/c1-3-22-14(19)9-8-16-18-11(12-5-4-6-23-12)7-10(15(20)21-2)17-13(9)18/h4-8H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEXIULUFHUWIAX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2N=C(C=C(N2N=C1)C3=CC=CS3)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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